3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Crystallography Solid-state chemistry Polymorph screening

3-Methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 950398-30-8) is a synthetic benzodiazepin-2-one derivative featuring a 3-methyl substitution on the diazepine ring and a 3-methylbenzoyl group at the N5 position. This substitution pattern distinguishes it from the more extensively studied 4-methyl positional isomer and from unsubstituted or methoxy-substituted analogs.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 950398-30-8
Cat. No. B2473481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS950398-30-8
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C18H18N2O2/c1-12-6-5-7-14(10-12)18(22)20-11-13(2)17(21)19-15-8-3-4-9-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21)
InChIKeyGTJUTFZZDMPMGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 950398-30-8): A Substitution-Specific Benzodiazepin-2-one Scaffold for Medicinal Chemistry and Materials Research


3-Methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 950398-30-8) is a synthetic benzodiazepin-2-one derivative featuring a 3-methyl substitution on the diazepine ring and a 3-methylbenzoyl group at the N5 position. This substitution pattern distinguishes it from the more extensively studied 4-methyl positional isomer and from unsubstituted or methoxy-substituted analogs. The compound belongs to a class of heterocycles that have been investigated for immunotropic properties, anti-HIV-1 reverse transcriptase inhibition, and solid-state materials applications [1]. Its molecular formula is C₁₈H₁₈N₂O₂ (MW 294.35 g/mol), and it is supplied primarily as a research chemical for non-human use .

Why Generic Substitution of 3-Methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one with Other Benzodiazepin-2-ones Fails to Guarantee Equivalent Performance


Benzodiazepin-2-ones with identical core scaffolds but different substitution patterns cannot be interchanged without risking altered biological activity, physicochemical stability, and synthetic compatibility. The position of the methyl group on the diazepine ring (C3 vs C4) has been shown to affect both immunomodulatory activity profiles and solid-state packing motifs in closely related analogs [1]. For example, the 4-methyl isomer crystallizes in an orthorhombic P2₁2₁2₁ space group with distinct hydrogen-bonding networks compared to what the 3-methyl substitution would allow [2]. Furthermore, the nature of the N5‑acyl substituent (methylbenzoyl vs methoxybenzoyl) markedly influences peripheral benzodiazepine receptor binding affinity, with the 3‑methoxybenzoyl analog exhibiting an IC₅₀ of 19.9 nM [3]. These precedents demonstrate that even single-atom or single-position changes produce non-interchangeable compounds, necessitating compound-specific evaluation for procurement decisions.

Quantitative Evidence Guide for 3-Methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: Comparative Data Against Closest Analogs


Structural and Solid-State Differentiation from the 4-Methyl Positional Isomer (CAS 866156-59-4)

The 4-methyl positional isomer (5-(3-methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, CAS 866156-59-4) crystallizes in the orthorhombic P2₁2₁2₁ space group with unit cell parameters a = 8.0329(4) Å, b = 13.3466(6) Å, c = 15.0491(7) Å, α = β = γ = 90°, and Z = 4 [1]. The crystal structure is stabilized by NH···O intermolecular hydrogen bonds and π···π interactions. In contrast, the introduction of the methyl group at the C3 position of the target compound instead of C4 is predicted to disrupt the N–H donor orientation available for hydrogen bonding, which would fundamentally alter the supramolecular assembly and potentially lead to a different space group and packing morphology [1]. Hirshfeld surface analysis of the 4-methyl isomer showed that H···H interactions dominate the surface (58.7%), and the methyl positional change would redistribute these contact contributions [1].

Crystallography Solid-state chemistry Polymorph screening

Peripheral Benzodiazepine Receptor Binding Affinity: Benchmark Against the 3-Methoxybenzoyl Analog (CAS 1031649-93-0)

The 3-methoxybenzoyl analog, 5-(3-methoxybenzoyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1031649-93-0), displays an IC₅₀ of 19.9 nM for displacement of [³H]-PK 11195 from the peripheral-type benzodiazepine receptor (PBR) in rat cerebral cortex membranes [1]. The target compound bears a 3-methylbenzoyl group instead of a 3-methoxybenzoyl group at the N5 position. The methoxy substituent is electron-donating via resonance, while the methyl group is weakly electron-donating via induction, leading to distinct electronic distributions on the benzoyl ring. This difference is expected to modulate π-stacking interactions with aromatic residues in the PBR binding pocket and alter hydrogen-bonding capacity [2]. No direct binding data have been reported for the 3-methylbenzoyl derivative.

Receptor pharmacology Benzodiazepine receptor Ligand binding assay

Anti-HIV-1 Reverse Transcriptase Activity Potential: Comparison with the 4-Methyl-5-benzoyl Series

A series of fourteen 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives was screened against wild-type HIV-1 reverse transcriptase (RT) using an ELISA-based colorimetric assay. The most active compounds, A10 and A11, displayed IC₅₀ values of 8.62 µM and 6.87 µM, respectively, while four compounds inhibited RT with IC₅₀ ≤ 25 µM [1]. The target compound differs by bearing a 3-methyl group rather than a 4-methyl group on the diazepine ring. In the structurally related immunomodulatory benzodiazepin-2-ones, the position of the methyl substituent influenced both the magnitude and direction (stimulatory vs inhibitory) of the proliferative response in human lymphocytes [2], indicating that the C3 vs C4 methyl placement is a pharmacologically meaningful variable. No direct anti-HIV-1 RT data have been reported for the 3-methyl derivative.

HIV-1 reverse transcriptase Non-nucleoside inhibitors Antiviral screening

Best Research and Industrial Application Scenarios for 3-Methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one


Medicinal Chemistry: Scaffold for HIV-1 NNRTI Lead Optimization Diversifying the 4-Methyl Series

The 3-methyl substitution offers an underexplored vector for improving anti-HIV-1 reverse transcriptase activity. The 4-methyl-5-benzoyl series has produced compounds with IC₅₀ values as low as 6.87 µM against wild-type HIV-1 RT [1]; the target 3-methyl compound provides a direct comparator scaffold for structure-activity relationship (SAR) studies aimed at overcoming resistance mutations such as K103N and Y181C that limit the clinical utility of first-generation NNRTIs.

Solid-State Materials Research: Investigation of Methyl Position-Dependent Crystal Engineering

The 4-methyl positional isomer adopts an orthorhombic P2₁2₁2₁ packing motif with defined NH···O hydrogen bonds and π-stacking interactions [2]. The 3-methyl derivative is predicted to exhibit a distinct supramolecular architecture due to altered hydrogen-bond donor geometry, making it a valuable candidate for comparative crystal engineering studies and for evaluating how subtle positional isomerism governs mechanical, thermal, and solubility properties.

Neuroscience Probe Development: Peripheral Benzodiazepine Receptor Ligand with an Alternative Acyl Pharmacophore

The 3-methoxybenzoyl analog binds the peripheral benzodiazepine receptor with an IC₅₀ of 19.9 nM [3]. The 3-methylbenzoyl variant provides a less electron-rich acyl pharmacophore, which may translate into differentiated receptor kinetics or selectivity profiles. This compound serves as a matched-pair tool for probing the electronic requirements of PBR ligand recognition.

Immunopharmacology: Regulator of Cytokine Production with a Distinct Methyl Placement

5-Substituted benzodiazepin-2-ones modulate TNF-α and IL-6 production in human peripheral blood mononuclear cells, with the direction of modulation depending on substitution pattern [4]. The 3-methyl compound may exhibit a shifted immunoregulatory profile compared to 4-methyl or unsubstituted analogs, supporting its use in phenotypic screening for autoimmune or inflammatory disease targets.

Quote Request

Request a Quote for 3-methyl-5-(3-methylbenzoyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.